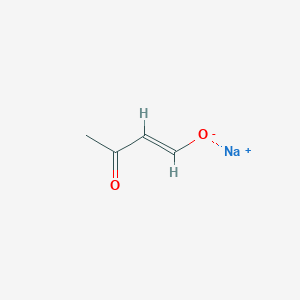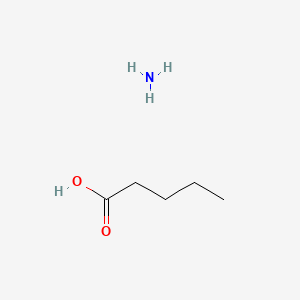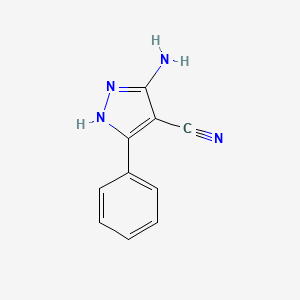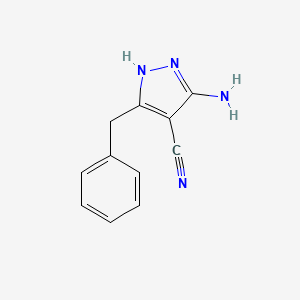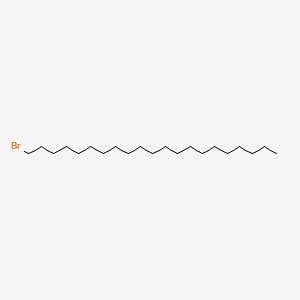
1-(2-Hydroxyphenyl)-2-phenylpropan-1-one
Overview
Description
1-(2-Hydroxyphenyl)-2-phenylpropan-1-one, also known as benzylacetone, is an organic compound with the chemical formula C15H14O2. It is a colorless to pale yellow liquid with a sweet floral aroma. This compound has been widely used in the fragrance and flavor industry due to its pleasant smell. However, it has also gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Tautomerism and Conformation
- Structural Studies : A study on aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones revealed insights into their tautomerism and conformation both in solid state and in solution. Such compounds predominantly exist in an enolised form in solution, with variations in their state observed in solid phase depending on the substitution (Cunningham, Lowe, & Threadgill, 1989).
Synthesis Methods
- Microwave Irradiation Synthesis : A novel synthesis method for 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Diones was developed using microwave irradiation, offering a more efficient process for producing these compounds in high yields (Lamba, Kumar, & Makrandi, 2006).
Chemical Properties and Analysis
- Elution Behaviour : The elution behavior of certain derivatives of 2-(4-hydroxyphenyl)-2-phenylpropane was studied, providing insights into their interactions with different solvents. This research can be valuable for understanding the chemical properties of similar compounds (Shopova, Mladenov, & Kurtev, 1977).
- Molecular Docking Investigations : Density Functional Theory and Molecular Docking investigations of a related compound, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, highlighted its chemical reactivity and potential antibacterial activities, which can be a basis for further research in medicinal chemistry (Deghady et al., 2021).
Pharmaceutical Applications
- Uterine Relaxant Activity : Research on derivatives of 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides demonstrated significant uterine relaxant activities, suggesting potential medical applications in obstetrics and gynecology (Viswanathan & Chaudhari, 2006).
Miscellaneous Applications
- Synthesis of Homoisoflavanones : An improved synthesis method for homoisoflavanones, using 1-(2-hydroxyphenyl)-3-phenylpropan-1-ones, was developed. Homoisoflavanones have various potential applications in pharmacology and organic chemistry (Kirkiacharian & Gomis, 2005).
Safety and Hazards
properties
IUPAC Name |
1-(2-hydroxyphenyl)-2-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(12-7-3-2-4-8-12)15(17)13-9-5-6-10-14(13)16/h2-11,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMVLMMYAOJRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyphenyl)-2-phenylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/structure/B3266473.png)
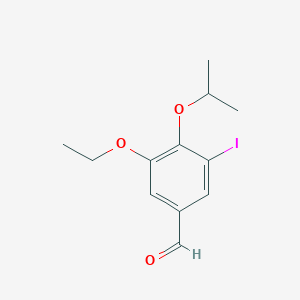
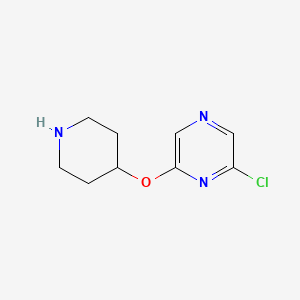
![[(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3266497.png)
